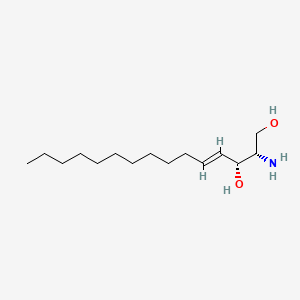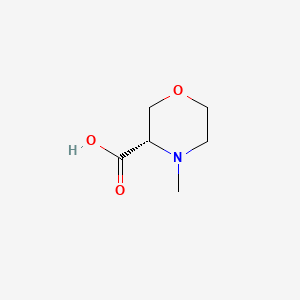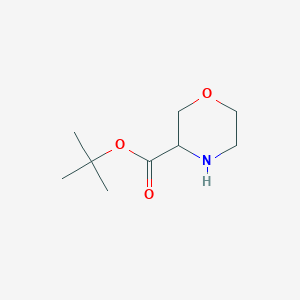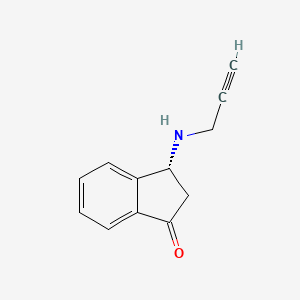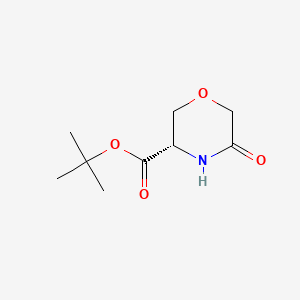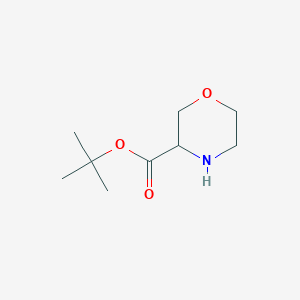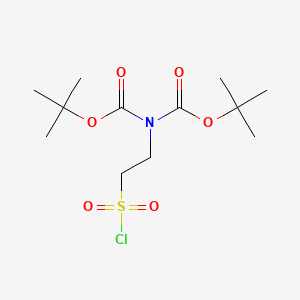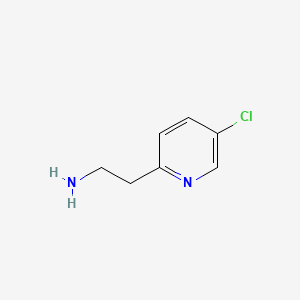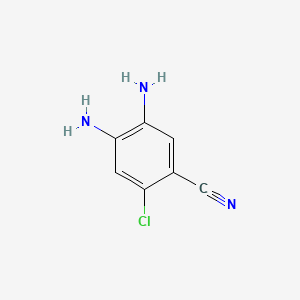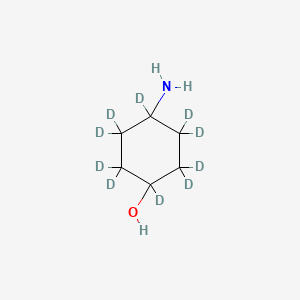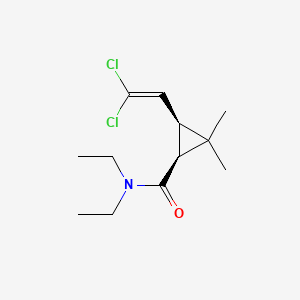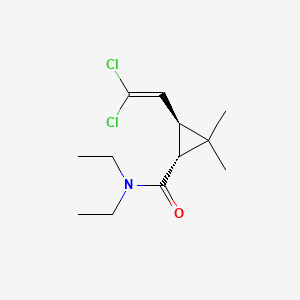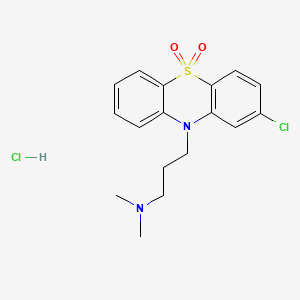![molecular formula C14H12N4O6S B569079 3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid CAS No. 85539-36-2](/img/structure/B569079.png)
3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid is a complex organic compound with a unique structure that includes a pyridine ring, a diazenyl group, and a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Diazenyl Group: This step often involves diazotization reactions, where an amine group is converted into a diazonium salt, followed by coupling with the pyridine ring.
Functionalization of the Benzenesulfonic Acid Moiety: This involves sulfonation reactions, where a benzene ring is treated with sulfuric acid or its derivatives to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazenyl group into an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: This compound shares a similar pyridine ring structure but lacks the diazenyl and benzenesulfonic acid groups.
Indole Derivatives: Compounds with an indole nucleus, such as indole-3-acetic acid, have similar aromatic structures and biological activities.
Uniqueness
3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(5-cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O6S/c1-7-9(6-15)13(19)16-14(20)12(7)18-17-10-5-8(25(21,22)23)3-4-11(10)24-2/h3-5H,1-2H3,(H2,16,19,20)(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJSTNFXJWUVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1C#N)O)N=NC2=C(C=CC(=C2)S(=O)(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
